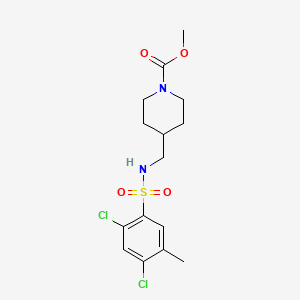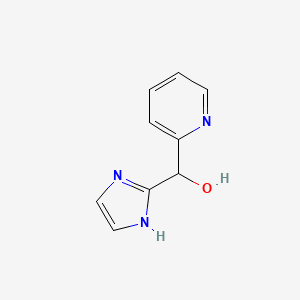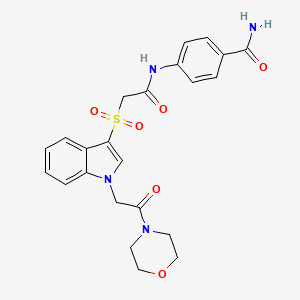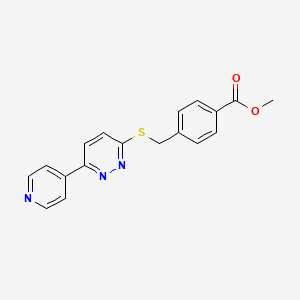
Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate" is a chemically synthesized molecule that appears to be related to a class of compounds involving piperidine rings and sulfonamide groups. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and sulfonamides are a group of organic compounds that contain a sulfonyl group attached to an amine. Such compounds are often explored for their potential biological activities and interactions with various receptors in the body.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of piperidine with various sulfonyl chlorides or other reagents to introduce the sulfonamide group. For example, the synthesis of chloro-diorganotin(IV) complexes with 4-methyl-1-piperidine carbodithioic acid involves the reaction with diorganotin dichloride . Similarly, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine includes coupling with piperidine under dynamic pH control . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with piperidine and sulfonamide groups can be complex, with various substituents influencing the overall geometry and conformation. For instance, crystal structures of related compounds have been determined, showing that piperidine rings can adopt chair conformations, and the overall geometry can be influenced by the substituents . The molecular structure of the compound would likely be characterized by similar techniques to determine its conformation and geometry.
Chemical Reactions Analysis
Compounds containing piperidine and sulfonamide groups can participate in a variety of chemical reactions. For example, sulfonamides can be synthesized by reacting amines with sulfonyl chlorides . Additionally, piperidine derivatives can form complexes with metals, as seen in the synthesis of chloro-diorganotin(IV) complexes . The compound may also undergo similar reactions, potentially forming complexes with metals or being used as a building block for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the fluorescence properties of complexes derived from 4-methyl-piperidine-carbodithioate have been studied, showing that they emit violet/violet-blue light upon excitation . The thermal degradation and redox behavior of these complexes have also been investigated . The compound would likely have its own unique set of physical and chemical properties, which could include solubility, melting point, and reactivity, and these would need to be characterized through experimental studies.
Scientific Research Applications
Pharmaceutical Research and Development
This compound has shown relevance in the development of novel therapeutic agents, particularly as it relates to its structural components and biological activity. For example, its derivatives have been investigated for their potential as beta(3)-adrenergic receptor agonists , highlighting their significance in addressing diseases where modulation of this receptor is beneficial (Hu et al., 2001). These findings are crucial for the development of drugs targeting metabolic disorders and cardiovascular diseases.
Anticancer Applications
Research has also been focused on synthesizing and evaluating piperidine derivatives as promising anticancer agents. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been investigated for their anticancer properties, showing significant potential against various cancer cell lines. This underscores the compound's utility in creating new therapeutic molecules for cancer treatment (Rehman et al., 2018).
Chemical Synthesis and Modifications
The compound's structure has been leveraged in chemical synthesis, particularly in the creation of piperidine structures through oxidative carbon–hydrogen bond functionalizations . This approach offers a novel pathway for synthesizing stereochemically complex piperidine derivatives, useful in various chemical and pharmaceutical applications (Brizgys et al., 2012).
Biological Activity and Drug Development
Explorations into the biological activity of related sulfonamide derivatives have identified compounds with selective ligand properties for 5-HT7 receptors, indicating potential applications in treating central nervous system disorders. Such research aids in the design of drugs with specific receptor target profiles, enhancing therapeutic outcomes (Canale et al., 2016).
properties
IUPAC Name |
methyl 4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-9-11-3-5-19(6-4-11)15(20)23-2/h7-8,11,18H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHMUKOCPWCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)



![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)
![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)

